Cas no 1208076-05-4 (2-Bromo-3-methylphenylisothiocyanate)

2-Bromo-3-methylphenylisothiocyanate 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-isothiocyanato-3-methylbenzene
- 2-Bromo-3-methylphenylisothiocyanate
-
- MDL: MFCD12547772
- インチ: 1S/C8H6BrNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3
- InChIKey: WPHXXQKNTKBKSF-UHFFFAOYSA-N
- SMILES: C1(N=C=S)=CC=CC(C)=C1Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
2-Bromo-3-methylphenylisothiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 038628-5g |
2-Bromo-3-methylphenylisothiocyanate |
1208076-05-4 | 5g |
$1534.00 | 2023-09-16 |
2-Bromo-3-methylphenylisothiocyanate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
9. Back matter
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2-Bromo-3-methylphenylisothiocyanateに関する追加情報
Introduction to 2-Bromo-3-methylphenylisothiocyanate (CAS No: 1208076-05-4)
2-Bromo-3-methylphenylisothiocyanate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties. As a derivative of isothiocyanates, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity, making it a valuable building block for further functionalization. This article delves into the chemical characteristics, synthesis methods, and recent applications of 2-Bromo-3-methylphenylisothiocyanate, highlighting its role in modern chemical biology and medicinal chemistry.
The molecular structure of 2-Bromo-3-methylphenylisothiocyanate (CAS No: 1208076-05-4) consists of a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position, with an isothiocyanate (-N=C=S) functional group attached to the ring. This arrangement imparts unique electronic and steric properties, which influence its reactivity in various chemical transformations. The isothiocyanate group is particularly notable for its ability to participate in nucleophilic addition reactions, forming thioureas, carbamates, and other heterocyclic compounds. These reactions are fundamental in the development of novel pharmaceuticals and agrochemicals.
In terms of synthesis, 2-Bromo-3-methylphenylisothiocyanate can be prepared through the reaction of 3-methylphenylbromide with phosphorus pentasulfide (P₄S₁₀) to yield the corresponding isothiocyanate. Alternatively, it can be synthesized via the thiophosgene (COCl)₂ route, where 3-methylphenylamine is first converted into its corresponding carbamate, followed by deprotonation and reaction with thiophosgene. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-Bromo-3-methylphenylisothiocyanate more accessible for industrial applications.
The compound's significance extends beyond its synthetic utility. It has been widely employed in the development of novel therapeutic agents due to its ability to form stable complexes with biological targets. For instance, researchers have utilized 2-Bromo-3-methylphenylisothiocyanate to design small molecule inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies for their ability to modulate inflammatory responses without significant off-target effects. The bromine substituent further enhances the compound's bioavailability by facilitating metabolic pathways that lead to rapid clearance from biological systems.
Recent studies have also explored the use of 2-Bromo-3-methylphenylisothiocyanate in material science applications. Its reactivity with transition metal catalysts has been leveraged to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers are particularly useful in high-performance coatings and adhesives, where durability under extreme conditions is critical. The incorporation of sulfur-containing groups from the isothiocyanate moiety also contributes to flame-retardant properties, making this compound an attractive candidate for advanced material formulations.
The pharmaceutical industry has been particularly interested in 2-Bromo-3-methylphenylisothiocyanate due to its potential as a scaffold for drug discovery. By modifying its structure through further functionalization, researchers can generate libraries of compounds with tailored biological activities. For example, derivatives of this compound have been investigated for their antimicrobial properties, showing efficacy against resistant bacterial strains. The ability to fine-tune the electronic properties of the phenyl ring through substituents like bromine and methyl groups allows for precise control over binding interactions with biological targets.
Moreover, computational studies have played a pivotal role in understanding the reactivity and binding affinity of 2-Bromo-3-methylphenylisothiocyanate towards biological targets. Molecular modeling techniques have been employed to predict how modifications to the molecular structure can enhance potency and selectivity. These insights have guided experimental efforts toward designing more effective therapeutic agents. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly.
The agrochemical sector has also benefited from the versatility of 2-Bromo-3-methylphenylisothiocyanate. Its derivatives have been explored as potential herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests while minimizing environmental impact. The sulfur-containing group enhances bioavailability and persistence in soil systems, ensuring prolonged activity against target organisms. Such properties make this compound a promising candidate for sustainable agricultural practices.
In conclusion,2-Bromo-3-methylphenylisothiocyanate (CAS No: 1208076-05-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique chemical properties make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials. Recent research highlights its potential as a scaffold for drug discovery and as a precursor for high-performance polymers. As synthetic methodologies continue to evolve, we can expect even greater utilization of this compound in addressing global challenges in health and sustainability.
1208076-05-4 (2-Bromo-3-methylphenylisothiocyanate) Related Products
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)




